molecular formula C9H16ClNS B13240625 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride

Cat. No.: B13240625
M. Wt: 205.75 g/mol
InChI Key: PINNFTBAGRLUQL-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the alkylation of 5-methylthiophene with a suitable alkylating agent, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using batch or continuous flow reactors to ensure consistent quality and yield. The process may involve multiple purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action for 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and amine groups provides versatility in chemical synthesis and potential biological applications .

Biological Activity

2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine hydrochloride, with a CAS number of 1864014-11-8, is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₆ClNS
Molecular Weight205.75 g/mol
SMILES NotationCl.CC(C)C(N)c1ccc(C)s1
InChI StringInChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H

The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes. The presence of the thiophene ring may facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to target proteins. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS) .

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

Case Studies

While direct case studies on this compound are scarce, related compounds have been evaluated for their biological effects:

  • Cancer Cell Lines : A study on structurally similar thiophene derivatives showed that they inhibited the growth of murine melanoma cell lines by inducing apoptosis . This suggests potential for further exploration of this compound in oncology.
  • Neuropharmacology : Investigations into other thiophene-containing amines have indicated potential as antidepressants or anxiolytics due to their action on serotonin receptors .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amines. Suggested areas for future investigation include:

  • In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess the efficacy and safety profile in various biological models.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects, particularly regarding receptor interactions and signaling pathways.
  • Synthesis of Derivatives : Exploring synthetic modifications to enhance biological activity or reduce potential side effects.

Properties

Molecular Formula

C9H16ClNS

Molecular Weight

205.75 g/mol

IUPAC Name

2-methyl-1-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H15NS.ClH/c1-6(2)9(10)8-5-4-7(3)11-8;/h4-6,9H,10H2,1-3H3;1H

InChI Key

PINNFTBAGRLUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(C)C)N.Cl

Origin of Product

United States

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